2-Ethoxyethyl acrylate

Description

Historical Trajectories and Early Research Contributions

The development of acrylic esters, including 2-ethoxyethyl acrylate (B77674), can be traced back to the early 20th century. While initial research in the 1930s focused on methyl methacrylate (B99206), the broader class of acrylate esters soon became a subject of intense study. psu.edu The primary method for producing 2-ethoxyethyl acrylate is through the transesterification or esterification of 2-ethoxyethanol (B86334) with either methyl acrylate or acrylic acid. nih.gov This process has been a foundational aspect of its industrial-scale production. Early research efforts were largely centered on understanding its polymerization behavior and the properties of the resulting polymers.

Contemporary Significance in Polymer Science and Related Disciplines

In modern polymer science, this compound is recognized for its role as a functional monomer. It is frequently used to create specialty elastomers, which are valued for their adhesive and laminating properties. nih.gov The compound's ability to readily undergo reactions with electrophilic, free-radical, and nucleophilic agents makes it a versatile building block in the synthesis of a wide array of polymeric materials. nih.gov Its incorporation into polymer chains can significantly influence the final properties of the material, such as flexibility and adhesion.

Conceptual Frameworks and Research Paradigms

The study of this compound falls within several key conceptual frameworks of polymer chemistry. Research often revolves around structure-property relationships, where the molecular structure of the monomer is correlated with the macroscopic properties of the polymer. For instance, the ethoxyethyl group in the monomer influences the glass transition temperature (Tg) and hydrophilicity of the resulting polymer.

Furthermore, research into this compound is guided by polymerization kinetics and mechanisms. Understanding how the monomer behaves under different polymerization conditions (e.g., free-radical, controlled radical polymerization) is crucial for designing polymers with specific molecular weights, architectures, and functionalities. The ongoing exploration of its copolymerization with other monomers continues to be a significant research paradigm, aiming to create novel materials with tailored properties for advanced applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 174.6 ± 13.0 °C at 760 mmHg chemsrc.com |

| Melting Point | -47 °C nih.gov |

| Flash Point | 62.7 ± 14.4 °C chemsrc.com |

| Density | 1.0 ± 0.1 g/cm3 chemsrc.com |

| Refractive Index | 1.420 chemsrc.com |

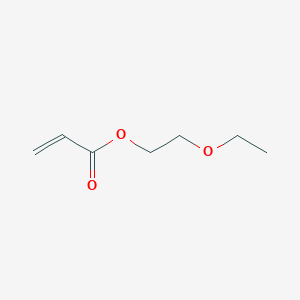

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWXYLGCHHIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35111-38-7, 26677-77-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35111-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3051545 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] Clear, faintly yellow liquid; [MSDSonline] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

174 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °C | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.983 at 20 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.62 [mmHg] | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-74-1 | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X1O435SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-47 °C | |

| Record name | 2-ETHOXYETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethoxyethyl Acrylate

Esterification Reactions for 2-Ethoxyethyl Acrylate (B77674) Synthesis

Esterification, a fundamental reaction in organic chemistry, stands as a primary method for producing 2-ethoxyethyl acrylate. This process typically involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of this compound synthesis, this can be achieved through direct esterification or transesterification pathways.

Direct Esterification Approaches

Direct esterification involves the reaction of acrylic acid with 2-ethoxyethanol (B86334). nih.gov This method is a common industrial process for producing various acrylate esters. google.comgoogle.com The reaction is an equilibrium-limited process, and to drive the reaction towards the formation of the product, the water generated is continuously removed, often through azeotropic distillation. google.comgoogle.com

The reaction is typically carried out in a stirred reactor at elevated temperatures. google.comcore.ac.uk To prevent the polymerization of the acrylic acid and the resulting acrylate ester, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether, is often added to the reaction mixture. nih.govgoogle.com

A typical laboratory or industrial scale synthesis involves heating a mixture of acrylic acid and 2-ethoxyethanol in the presence of an acid catalyst. core.ac.uk An excess of one of the reactants, usually the alcohol, can be used to shift the equilibrium towards the product side. google.com The water formed during the reaction is removed as an azeotrope with the excess alcohol or an added solvent. google.comgoogle.com

Transesterification Pathways

Transesterification offers an alternative route to this compound, particularly when starting from other alkyl acrylates. nih.govlookchem.com This process involves the reaction of an acrylate ester, such as methyl acrylate or ethyl acrylate, with 2-ethoxyethanol in the presence of a suitable catalyst. nih.govlookchem.com This method can be advantageous as it may avoid the direct handling of acrylic acid.

The reaction equilibrium is driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture. lookchem.com Similar to direct esterification, polymerization inhibitors are crucial to prevent the polymerization of the acrylate monomer. lookchem.com This method is particularly useful for producing higher alkyl acrylates from more readily available lower alkyl acrylates. lookchem.com

Catalytic Systems in this compound Production

In direct esterification , strong acids are commonly employed as catalysts. google.com Sulfuric acid is a frequently used homogeneous catalyst due to its effectiveness and low cost. google.comgoogle.comgoogle.comresearchgate.net Other acid catalysts like p-toluenesulfonic acid are also utilized. lookchem.comgoogle.com In recent years, there has been a growing interest in heterogeneous solid acid catalysts to simplify catalyst separation and reduce environmental impact. core.ac.ukump.edu.my Examples include sulfated zirconia and ion-exchange resins. core.ac.ukump.edu.my

For transesterification , both acid and base catalysts can be used, although base catalysts are often preferred. lookchem.com Homogeneous catalysts such as alkyl titanates are effective but can pose separation challenges. lookchem.comgoogle.com Heterogeneous basic catalysts, including various metal oxides and supported alkali metals, have been explored to facilitate easier catalyst recovery and recycling. lookchem.com

| Reaction Type | Catalyst Type | Specific Examples |

| Direct Esterification | Homogeneous Acid | Sulfuric acid google.comgoogle.comgoogle.comresearchgate.net, p-Toluenesulfonic acid lookchem.comgoogle.com |

| Direct Esterification | Heterogeneous Acid | Sulfated zirconia core.ac.uk, Ion-exchange resins ump.edu.my |

| Transesterification | Homogeneous | Alkyl titanates lookchem.comgoogle.com |

| Transesterification | Heterogeneous Base | Metal oxides, Supported alkali metals lookchem.com |

Purification and Isolation Techniques in Research Scale Synthesis

Following the synthesis of this compound, a series of purification and isolation steps are necessary to obtain a product of high purity, which is crucial for its subsequent use in polymerization.

The crude reaction mixture typically contains the desired ester, unreacted starting materials (acrylic acid and 2-ethoxyethanol), the catalyst, and byproducts. google.com The initial step often involves neutralizing the acidic catalyst, for example, by washing with a basic solution like sodium hydroxide (B78521), followed by washing with water to remove any remaining salts and water-soluble impurities. google.comgoogle.com

Distillation is the primary method for purifying this compound. google.comgoogle.com Fractional distillation under reduced pressure is commonly employed to separate the product from less volatile impurities and any remaining starting materials. google.com The use of a polymerization inhibitor during distillation is essential to prevent the monomer from polymerizing at the elevated temperatures required for distillation. researchgate.net

For research-scale synthesis, chromatographic techniques can also be used for purification. Thin-layer chromatography (TLC) can be utilized for qualitative analysis and small-scale preparative separations. nih.gov Column chromatography with a suitable stationary phase like silica (B1680970) gel can also be employed to isolate the pure product. nih.gov

The final purified product should be stored under appropriate conditions, typically in a cool, dark place with the presence of a stabilizer to prevent polymerization. synthomer.com

Polymerization Science and Mechanistic Insights of 2 Ethoxyethyl Acrylate

Free Radical Homopolymerization Kinetics and Mechanisms of 2-Ethoxyethyl Acrylate (B77674)

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. acs.org Thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are commonly used. researchgate.netmdpi.com Upon heating, these molecules break apart, forming primary radicals (I•). These highly reactive species then attack the vinyl group of a 2-Ethoxyethyl acrylate monomer, creating a monomer radical and initiating the polymer chain. acs.orgsemanticscholar.org

Decomposition: I₂ → 2I•

Chain Initiation: I• + M → IM• (where M is the 2-EEA monomer)

Propagation: IM_n_• + M → IM_{n+1}_•

Termination: The growth of a polymer chain is concluded through termination reactions. acs.org This typically occurs through two main pathways:

Combination (or Recombination): Two growing polymer chains react to form a single, longer polymer chain. acs.orgresearchgate.net This is a dominant termination mode for many acrylate polymerizations. researchgate.net

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two separate polymer chains, one with a saturated end and the other with an unsaturated end group. acs.orgsemanticscholar.org

The termination process is diffusion-controlled, meaning its rate is limited by the mobility of the large polymer radicals, especially at high monomer conversions (gel effect). semanticscholar.org

While specific kinetic data for this compound is not extensively published, data from structurally related monomers like 2-ethoxyethyl methacrylate (B99206) (EEMA) and other acrylates provide valuable insights. For instance, studies on EEMA have determined the lumped kinetic constant k_p_/k_t_0.5, which is crucial for understanding polymerization behavior. researchgate.net The propagation rate coefficient (k_p_) for various acrylates has been determined using methods like pulsed-laser polymerization (PLP). rsc.org

| Monomer | A (L·mol⁻¹·s⁻¹) | E_a (kJ·mol⁻¹) | k_p_ at 60 °C (L·mol⁻¹·s⁻¹) |

| Ethyl Acrylate | 2.16 x 10⁷ | 17.6 | 23,000 |

| n-Butyl Acrylate | 2.36 x 10⁷ | 17.8 | 24,000 |

| 2-Ethylhexyl Acrylate | 9.1 x 10⁶ | 15.8 | 30,300 |

| This table presents Arrhenius parameters (Pre-exponential factor A and Activation Energy E_a_) and propagation rate coefficients (k_p_) for common acrylate monomers at 60 °C. This data, obtained via PLP-SEC, provides a reference for the expected kinetic behavior of this compound. rsc.org |

Several reaction parameters significantly affect the rate of polymerization and the properties of the final polymer, such as molecular weight and molecular weight distribution.

Temperature: Increasing the reaction temperature generally increases the rate of polymerization by accelerating the decomposition of the initiator. mdpi.com However, excessively high temperatures can also increase the rate of side reactions and chain transfer, potentially leading to a decrease in the average molecular weight. mdpi.com

Monomer Concentration: The rate of polymerization is typically first order with respect to the monomer concentration. researchgate.net In bulk polymerization, the initial monomer concentration is at its maximum. In solution polymerization, the choice of solvent and its concentration can influence reaction kinetics.

Solvent: The choice of solvent can affect the polymerization kinetics. For some acrylate polymerizations, the addition of polar solvents can help to control the reaction. ias.ac.in

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free-radical methods by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures like block copolymers. mdpi.com

ATRP is a versatile CRP method based on a reversible redox process catalyzed by a transition metal complex, most commonly copper. cmu.edu The polymerization of acrylates, including structurally similar monomers like 2-methoxyethyl acrylate (MEA), has been successfully achieved using ATRP. researchgate.net

The process involves a reversible activation/deactivation cycle. A dormant polymer chain with a terminal halide (P-X) is activated by a copper(I) complex (e.g., CuBr/Ligand) to form a propagating radical (P•) and a copper(II) complex (CuBr₂/Ligand). The propagating radical can add monomer units before being deactivated back to the dormant state by the Cu(II) complex. This rapid, reversible equilibrium keeps the concentration of active radicals low, minimizing termination reactions. nih.gov

For the ATRP of 2-methoxyethyl acrylate, a system using methyl 2-bromopropionate (MBP) as the initiator and a CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) catalyst system in bulk at 60°C has proven effective. researchgate.net The polymerization exhibits first-order kinetics and a linear increase in molecular weight with conversion, which are hallmarks of a controlled process. researchgate.net The choice of solvent, such as ethylene (B1197577) carbonate, can also influence the polymerization. researchgate.net

| Parameter | Condition | Reference |

| Monomer | 2-Methoxyethyl Acrylate (as analog) | researchgate.net |

| Initiator | Methyl 2-bromopropionate (MBP) | researchgate.net |

| Catalyst | CuBr | researchgate.net |

| Ligand | PMDETA | researchgate.net |

| Solvent | Bulk or Ethylene Carbonate | researchgate.net |

| Temperature | 60 °C | researchgate.net |

| This table summarizes typical conditions for the Atom Transfer Radical Polymerization (ATRP) of 2-methoxyethyl acrylate, which serves as a model for the ATRP of this compound. researchgate.net |

RAFT polymerization is another powerful CRP technique known for its versatility and tolerance to a wide range of functional monomers and reaction conditions. mdpi.comnih.gov The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). mdpi.com

The mechanism involves a rapid equilibrium of chain transfer between growing polymer chains and dormant chains capped with the RAFT agent. A thermally generated radical initiates polymerization. The resulting propagating chain (P•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can then fragment to release either the initial R group as a new radical (R•) to start a new chain, or the original propagating chain (P•). Eventually, a dynamic equilibrium is established where the majority of polymer chains are in a dormant state, capped by the thiocarbonylthio group. mdpi.com

The RAFT polymerization of 1-ethoxyethyl acrylate (EEA), a monomer that serves as a protected precursor to acrylic acid, has been demonstrated successfully. researchgate.net High-throughput experiments have been used to optimize reaction conditions, with an optimal polymerization temperature found to be 70 °C. researchgate.net This technique has also been employed to synthesize well-defined block copolymers containing a poly(1-ethoxyethyl acrylate) block, showcasing the high degree of control offered by RAFT. researchgate.net

Nitroxide-Mediated Polymerization (NMP) of this compound

Acrylate monomers, in general, have high propagation rate constants, which can make their controlled polymerization challenging. To achieve good control in the NMP of acrylates, it is often necessary to add a small amount of a controlling comonomer or an excess of free nitroxide. For instance, the NMP of 2-hydroxyethyl acrylate (HEA) has been successfully controlled by adding free SG1 nitroxide. acs.org This approach helps to maintain a low concentration of propagating radicals, thereby minimizing termination reactions. acs.org

The polymerization of methacrylates via NMP has also been extensively studied. Difficulties in the NMP of methacrylates are often attributed to slow recombination rates with nitroxides and potential disproportionation side reactions. sci-hub.red However, the development of new nitroxides and initiating systems has expanded the range of monomers that can be controlled by NMP. sci-hub.se For example, the NMP of 2-hydroxyethyl methacrylate (HEMA) has been achieved by using a small amount of acrylonitrile (B1666552) or styrene (B11656) as a comonomer to facilitate control. acs.org

Given these precedents, it is reasonable to hypothesize that the NMP of this compound could be achieved under similar controlled conditions. The presence of the ethoxyethyl group is not expected to fundamentally alter the reactivity of the acrylate double bond in a way that would preclude NMP. Successful polymerization would likely require careful optimization of parameters such as the choice of nitroxide, initiator, temperature, and the potential use of a controlling comonomer.

Table 1: Conditions for Nitroxide-Mediated Polymerization of Structurally Similar Acrylates

| Monomer | Initiator/Nitroxide | Comonomer | Solvent | Temperature (°C) | Observations | Reference |

| 2-Hydroxyethyl Acrylate | MONAMS/SG1 | None (excess SG1) | Bulk, DMF, Water | 100-120 | Controlled polymerization with Mw/Mn < 1.3 | acs.org |

| 2-Hydroxyethyl Methacrylate | NHS-BlocBuilder/SG1 | Acrylonitrile or Styrene | DMF | 85 | Controlled polymerization with Đ as low as 1.30 | acs.org |

| n-Butyl Acrylate | Alkoxyamine | None | Bulk | 120-140 | Controlled polymerization | figshare.com |

| 2-Ethylhexyl Acrylate | Alkoxyamine | None | Bulk | 140 | Thermal reactivation for macromonomer synthesis | figshare.com |

Copolymerization Behavior and Reactivity Ratios of this compound

Copolymerization is a key method for tailoring the properties of polymers. By incorporating two or more different monomers into a polymer chain, properties such as glass transition temperature (Tg), solubility, and mechanical strength can be precisely controlled.

Direct experimental data on the binary copolymerization of this compound is scarce. However, studies on the copolymerization of its methacrylate analogue, 2-ethoxyethyl methacrylate (2-EOEMA), and the structurally similar 2-ethylhexyl acrylate (EHA) provide a basis for predicting its behavior.

For instance, the free-radical copolymerization of 2-EOEMA with methyl methacrylate (MMA) has been investigated. sapub.org The reactivity ratios were determined, indicating the relative reactivity of each monomer towards the propagating radical chains. sapub.org Similarly, the copolymerization of 2-EOEMA with dodecyl methacrylate (DDMA) and styrene (St) has been studied, revealing different copolymerization behaviors depending on the comonomer. researchgate.net In the case of DDMA/2-EOEMA, both monomers showed a preference to react with the 2-EOEMA radical, leading to random copolymers. researchgate.net For the St/2-EOEMA system, an alternating tendency was observed. researchgate.net

The copolymerization of 2-ethylhexyl acrylate (EHA) with various monomers has also been extensively studied. For example, its copolymerization with styrene initiated by a copper-based catalyst system in an atom transfer radical polymerization (ATRP) process has been reported to be well-controlled. nih.govfrontiersin.org

Table 2: Reactivity Ratios for Binary Copolymerization of Structurally Similar Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | Free Radical (AIBN) | sapub.org |

| Dodecyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.82 | 1.26 | Free Radical | researchgate.net |

| Styrene | 2-Ethoxyethyl Methacrylate | 0.59 | 0.49 | Free Radical | researchgate.net |

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | ATRP | nih.govfrontiersin.org |

| n-Butyl Acrylate | 2-Ethylhexyl Acrylate | 0.994 | 1.621 | Free Radical | engconfintl.orgmdpi.com |

| Methyl Methacrylate | 2-Ethylhexyl Acrylate | 1.496 | 0.315 | Free Radical | engconfintl.orgmdpi.com |

Ternary polymerization allows for even greater versatility in designing polymer properties. A study on the terpolymerization of 2-ethoxyethyl methacrylate (2-EOEMA), styrene (St), and maleic anhydride (B1165640) (Ma) found that the reaction proceeds through a "complex" mechanism, where a charge-transfer complex between styrene and maleic anhydride copolymerizes with 2-EOEMA. ias.ac.in This study highlights the complex interactions that can occur in multicomponent systems.

Investigations into the terpolymerization of n-butyl acrylate (BA), methyl methacrylate (MMA), and 2-ethylhexyl acrylate (EHA) are also relevant. engconfintl.orgmdpi.comengconfintl.org These systems are of interest for applications such as pressure-sensitive adhesives. engconfintl.orgmdpi.comengconfintl.org The reactivity ratios determined from binary systems were used to predict the composition of the resulting terpolymers. engconfintl.orgengconfintl.org

Based on these findings, it is expected that this compound would readily participate in ternary and multicomponent polymerizations. Its incorporation would influence the final properties of the terpolymer, such as its glass transition temperature and solubility. The specific behavior would depend on the comonomers used and the polymerization conditions.

The Q-e scheme is an empirical method used to predict monomer reactivity ratios in copolymerization. The parameters Q and e represent the resonance stabilization and polarity of a monomer, respectively. The Fineman-Ross method is a graphical technique used to determine reactivity ratios from experimental copolymerization data.

While specific Q and e values for this compound are not documented, values for related monomers can be used for estimation. The reactivity ratios for the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA) with methyl methacrylate (MMA) have been calculated using the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods, yielding r1 = 0.8436 and r2 = 0.7751. sapub.org The product of the reactivity ratios (r1r2 = 0.6614) suggests the formation of a random copolymer. sapub.org

In another study, the terpolymerization of 2-EOEMA with a styrene-maleic anhydride complex was analyzed using Fineman-Ross and Kelen-Tudos plots to determine the reactivity ratios of the complex (M1) and 2-EOEMA (M2). ias.ac.in The calculated reactivity ratios (r1 < 1, r2 < 1) also indicated a random incorporation of the monomeric units. ias.ac.in

The Fineman-Ross method has also been applied to the copolymerization of styrene and 2-ethylhexyl acrylate in an ATRP system, providing valuable data on their relative reactivities. nih.govfrontiersin.org These examples demonstrate the utility of these analytical methods in understanding copolymerization behavior. For this compound, it would be necessary to conduct binary copolymerization experiments with a reference monomer (e.g., styrene) and apply the Fineman-Ross or Kelen-Tudos method to determine its reactivity ratios and subsequently estimate its Q-e values.

Emulsion and Suspension Polymerization of this compound

Emulsion and suspension polymerization are important industrial techniques for producing acrylic polymers. These heterogeneous polymerization methods offer advantages in terms of heat transfer, viscosity control, and the production of high molecular weight polymers.

No specific studies on the emulsion or suspension polymerization of this compound were found. However, research on 2-ethylhexyl acrylate (EHA) provides a good model for the expected behavior. The batch emulsion polymerization of EHA has been investigated using a non-ionic emulsifier. tandfonline.comtandfonline.com The polymerization kinetics were found to be influenced by the emulsifier concentration, with the average number of radicals per particle being a key parameter. tandfonline.comtandfonline.com Intramolecular chain transfer to the polymer is also a significant factor in the emulsion polymerization of EHA, leading to branched polymer structures. researchgate.net

The suspension copolymerization of ethyl acrylate and 2-ethylhexyl acrylate has also been studied for the production of pressure-sensitive adhesives. researchgate.net The reaction kinetics were shown to be dependent on the polymerization temperature and initiator concentration. researchgate.net

Given the similarities in chemical structure, it is anticipated that this compound would undergo emulsion and suspension polymerization in a manner analogous to EHA. The ethoxy group may impart slightly different hydrophilic-lipophilic properties, which could influence particle nucleation and stability in an emulsion system. The choice of surfactant, initiator, and reaction temperature would be critical in controlling the polymerization and the final properties of the polymer latex or beads.

Radiation-Initiated Polymerization of this compound (e.g., UV, Electron Beam)

Radiation-initiated polymerization, using sources such as ultraviolet (UV) light or electron beams (EB), offers a rapid and solvent-free method for curing acrylic monomers. This technology is widely used in coatings, adhesives, and inks.

While direct research on the radiation-initiated polymerization of this compound is not available, the behavior of other acrylates under such conditions is well-documented. The kinetics of UV-initiated polymerization of various acrylate monomers have been studied, with the type and concentration of the photoinitiator playing a crucial role. chimia.chnih.gov For multifunctional acrylates, UV curing can lead to the rapid formation of cross-linked networks. chimia.ch

Electron beam curing of acrylic compositions has also been extensively investigated. acs.org The dose and dose rate of the electron beam are key parameters that influence the degree of monomer conversion and the final properties of the cured material. acs.org The EB-induced polymerization of 2-ethylhexyl acrylate has been shown to be a dose-rate-dependent process. ias.ac.in

It is expected that this compound would be readily polymerizable by both UV and electron beam radiation. The presence of the acrylate functional group makes it susceptible to free-radical polymerization initiated by the high-energy radiation. The efficiency of the polymerization would depend on factors such as the radiation dose, the presence of a photoinitiator (for UV curing), and the specific formulation. The resulting polymer would likely find applications in areas where rapid, on-demand curing is required.

Chemical Reactivity and Transformation Studies of 2 Ethoxyethyl Acrylate Excluding Polymerization

Hydrolysis Kinetics and Degradation Pathways

The hydrolysis of 2-ethoxyethyl acrylate (B77674) involves the cleavage of its ester bond to yield acrylic acid and 2-ethoxyethanol (B86334). This reaction can be catalyzed by either acids or bases, although base-catalyzed hydrolysis is generally more significant for acrylate esters. europa.eunih.gov

The rate of hydrolysis for acrylate esters is influenced by factors such as pH, temperature, and the structure of the alcohol moiety. Generally, the hydrolysis of acrylate esters is slow under neutral conditions. europa.eu For instance, the analogous compound ethyl acrylate has an estimated half-life of approximately 3.5 years at pH 7 and 25°C. europa.eu For 2-ethylhexyl acrylate, which is sterically bulkier, the estimated half-life at pH 7 is even longer, at 17 years. europa.eu

Under alkaline conditions, the rate of hydrolysis increases significantly. The base-catalyzed hydrolysis follows a second-order kinetic model, being dependent on the concentrations of both the ester and the hydroxide (B78521) ions. nih.govnih.gov For ethyl acrylate, a base-catalyzed second-order rate constant of 0.078 L/mol·s has been reported, which translates to half-lives of 103 days at pH 8 and 10 days at pH 9. nih.govguidechem.com A study on 2-ethoxyethyl methacrylate (B99206), a structurally similar compound, reported a half-life of 33 days in a slightly alkaline medium (pH 8.8). nih.gov Given the structural similarities, 2-ethoxyethyl acrylate is expected to exhibit comparable hydrolysis behavior, being relatively stable at neutral pH but degrading more rapidly under basic conditions to form acrylic acid and 2-ethoxyethanol.

The degradation pathway primarily involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, proceeding through a tetrahedral intermediate before the cleavage of the ethoxyethanol group. nih.gov

| Compound | Condition | Rate Constant / Half-life | Reference |

| Ethyl Acrylate | pH 7, 25°C | t½ ≈ 3.5 years | europa.eu |

| Ethyl Acrylate | Alkaline | k = 0.078 L/mol·s | nih.govguidechem.com |

| pH 8 | t½ = 103 days | nih.govguidechem.com | |

| pH 9 | t½ = 10 days | nih.govguidechem.com | |

| 2-Ethylhexyl Acrylate | pH 7 | t½ ≈ 17 years | europa.eu |

| 2-Ethoxyethyl Methacrylate | pH 8.8 | t½ = 33 days | nih.gov |

This table presents hydrolysis data for compounds analogous to this compound to illustrate expected kinetic trends.

Michael Addition Reactions and Conjugate Addition Chemistry

This compound, as an α,β-unsaturated ester, is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. nih.gov This reaction involves the addition of a nucleophile to the β-carbon of the acrylate, driven by the electrophilic nature of this position due to conjugation with the carbonyl group. masterorganicchemistry.com The reaction is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The general mechanism for a base-catalyzed Michael addition involves the formation of a nucleophile (e.g., an enolate or a thiolate), which then attacks the β-carbon of the acrylate. This is followed by protonation of the resulting enolate intermediate to yield the final 1,4-addition product. masterorganicchemistry.commdpi.com

Common Nucleophiles in Michael Additions to Acrylates:

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines are common nucleophiles for Michael additions to acrylates. These reactions are often catalyzed by a base or can proceed without a catalyst, sometimes under solvent-free conditions. researchgate.netpsu.eduresearchgate.net The reaction is highly efficient for creating β-amino esters. nih.gov The selectivity for mono-addition over di-addition (in the case of primary amines) can often be controlled by reaction conditions. researchgate.net

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are highly effective nucleophiles in Michael additions, reacting readily with acrylates in the presence of a base catalyst to form thioether compounds. mdpi.comvt.edu The reaction is known for its high efficiency and "click" characteristics, proceeding rapidly under mild conditions. researchgate.net

Carbon Nucleophiles: Stabilized carbanions, such as enolates derived from malonates, acetoacetates, or cyanoacetates, are classic Michael donors. masterorganicchemistry.com Organometallic reagents, particularly organocuprates (Gilman reagents), are also widely used for the conjugate addition of alkyl or aryl groups to α,β-unsaturated systems like acrylates. libretexts.org

Oxygen Nucleophiles (Oxa-Michael Addition): While less common and often reversible, alcohols can add to acrylates under basic conditions. The intramolecular version of this reaction has been studied, for example, in the cyclization of hydroxy-functionalized acrylates. researchgate.net

The reactivity of this compound in these transformations makes it a versatile building block in organic synthesis. For example, its biological activity is partly attributed to its ability to form reactive intermediates through Michael addition with biological nucleophiles like proteins.

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Nitrogen (Amine) | Secondary Amines (e.g., Piperidine) | LiClO₄, Solvent-free, RT | β-Amino Ester | researchgate.net |

| Primary Amines | Acidic Alumina, Solvent-free | β-Amino Ester | researchgate.net | |

| Sulfur (Thiol) | Mercaptoethanol | Amine catalyst (e.g., Triethylamine) | Thioether Ester | vt.edu |

| Carbon (Enolate) | Malonic Esters | Base (e.g., NaOEt) | Substituted Propanoate | masterorganicchemistry.com |

| Carbon (Organometallic) | Dialkylcuprates (R₂CuLi) | Ethereal solvent, Low temp. | Alkylated Propanoate | libretexts.org |

| Oxygen (Alcohol) | 2-Hydroxyethyl Acrylate (intramolecular) | N-Heterocyclic Carbene (NHC) | Poly(ester-ether) | researchgate.net |

This table summarizes general conditions for Michael addition reactions applicable to this compound.

Other Functional Group Transformations

Beyond hydrolysis and Michael additions, the functional groups of this compound—the ester and the carbon-carbon double bond—can undergo several other chemical transformations.

Transesterification: The ester group of this compound can be exchanged by reaction with another alcohol in the presence of an acid or base catalyst. This transesterification reaction is reversible and is often used to synthesize other acrylate esters from a more common one, like methyl or ethyl acrylate. wikipedia.orggoogle.com For example, this compound itself can be synthesized by the transesterification of methyl acrylate with 2-ethoxyethanol. nih.gov Conversely, reacting this compound with a different alcohol, such as 2-octanol, in the presence of a catalyst like an alkyl titanate, would yield 2-octyl acrylate. google.com

Diels-Alder Reaction: The activated double bond of this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com It can react with conjugated dienes to form substituted cyclohexene (B86901) derivatives. For example, ethyl acrylate reacts with butadiene to yield a cyclohexene carboxylic acid ester. wikipedia.org While specific studies on this compound are not prevalent, other alkyl acrylates like isobutyl and 2-ethylhexyl acrylate have been shown to participate in Diels-Alder reactions with dienes such as perylene, indicating similar reactivity for this compound. nih.gov

Reduction/Hydrogenation: The carbon-carbon double bond of this compound can be saturated through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere to yield 2-ethoxyethyl propionate (B1217596). epo.org Under more forcing conditions or with specific catalysts, the ester carbonyl group could also be reduced, though this is less common for simple hydrogenation of α,β-unsaturated esters. For instance, the hydrogenation of related unsaturated aldehydes can lead to the corresponding saturated alcohol, implying that both the C=C and C=O bonds can be reduced. ijcce.ac.ir

Advanced Analytical Methodologies for 2 Ethoxyethyl Acrylate and Its Polymers

Spectroscopic Characterization Techniques (e.g., NMR, IR, Raman) for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 2-ethoxyethyl acrylate (B77674) and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural analysis of both the monomer and the resulting polymer. yildiz.edu.trchemicalbook.com In the ¹H NMR spectrum of 2-ethoxyethyl acrylate, characteristic peaks corresponding to the vinyl protons, the ethyl group protons, and the protons of the ethoxyethyl group can be identified and integrated to confirm the molecule's structure. nih.gov For poly(this compound), the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone confirm successful polymerization. ias.ac.in

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound and its polymers. nih.govspectrabase.com The monomer's IR spectrum will show characteristic absorption bands for the C=C double bond (around 1630 cm⁻¹), the C=O ester carbonyl group (around 1725 cm⁻¹), and C-O ether linkages. yildiz.edu.trresearchgate.net Upon polymerization, the peak corresponding to the C=C double bond will significantly diminish or disappear, indicating the conversion of the monomer to the polymer. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar C=C bond. nih.gov It can be used to monitor the polymerization process by observing the decrease in the intensity of the C=C stretching vibration.

Chromatographic Separations and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for determining the purity of this compound and for analyzing residual monomer content in polymer samples.

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the preferred method for assessing the purity of the volatile this compound monomer. nih.govpublisherspanel.com It can effectively separate the monomer from impurities such as the starting materials (e.g., 2-ethoxyethanol (B86334), acrylic acid), byproducts, or inhibitors like 4-methoxyphenol (B1676288) (MEHQ). avantorsciences.comtcichemicals.com Commercial specifications for this compound often stipulate a purity of at least 98.0% as determined by GC. avantorsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of this compound. sielc.com Reversed-phase HPLC methods using columns like C18 can separate this compound from other components in a mixture. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added to improve peak shape. sielc.comsielc.com

Thermal Analysis Techniques for Polymer Characterization (e.g., DSC, TGA)

Thermal analysis techniques are employed to investigate the thermal properties of poly(this compound), which are critical for understanding its behavior and performance at different temperatures.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of poly(this compound). The Tg is a key characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Homopolymers of similar acrylates, like poly(2-ethylhexyl acrylate), exhibit a low Tg, which is indicative of their flexibility at low temperatures. ias.ac.inlgchemon.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a polymer as a function of temperature, providing information about its thermal stability and decomposition profile. ias.ac.in The TGA curve shows the temperatures at which the polymer begins to degrade and the percentage of weight loss at different stages. This information is crucial for determining the processing and service temperature limits of the polymer. nih.gov

Molecular Weight Determination Methods (e.g., GPC/SEC)

The molecular weight and molecular weight distribution of poly(this compound) are critical parameters that significantly influence its mechanical and rheological properties.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. ias.ac.inlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. polymersource.ca By using appropriate calibration standards, such as polystyrene or polymethyl methacrylate (B99206), the molecular weight distribution of poly(this compound) can be accurately determined. lcms.czshimadzu.com.cn

Rheological Studies of this compound Polymers

Interactive Data Table: Analytical Techniques for this compound and its Polymers

| Analytical Technique | Purpose | Key Information Obtained | Sample Type |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical structure, functional groups, confirmation of polymerization | Monomer, Polymer |

| FTIR Spectroscopy | Functional Group Analysis | Presence of C=C, C=O, C-O bonds; monitoring of polymerization | Monomer, Polymer |

| Raman Spectroscopy | Structural Analysis | Complementary to IR, C=C bond analysis | Monomer, Polymer |

| Gas Chromatography (GC) | Purity Assessment | Monomer purity, identification of volatile impurities | Monomer |

| HPLC | Separation and Analysis | Separation of monomer from non-volatile components | Monomer, Polymer Formulations |

| DSC | Thermal Property Analysis | Glass transition temperature (Tg) | Polymer |

| TGA | Thermal Stability Analysis | Decomposition temperature, thermal stability | Polymer |

| GPC/SEC | Molecular Weight Determination | Mn, Mw, Polydispersity Index (PDI) | Polymer |

| Rheometry | Flow and Deformation Behavior | Viscosity, viscoelastic properties | Polymer (Melt or Solution) |

Mechanistic Contributions of 2 Ethoxyethyl Acrylate in Material Science Research

Impact on Polymer Network Formation and Crosslinking Density

The presence of 2-EEA can influence the crosslinking density of a polymer network. In systems where crosslinking occurs, the flexible side chains of 2-EEA can create more free volume within the network, potentially leading to a lower crosslink density compared to polymers formed with more rigid monomers. This is because the bulky and flexible side groups can sterically hinder the close packing of polymer chains and the formation of a dense network of crosslinks.

Research on the copolymerization of 2-EEA provides insights into its influence on polymer architecture. For instance, in stable free-radical polymerization (SFRP) with styrene (B11656), a controlled polymerization can be achieved with up to 50 mol% of 2-EEA in the monomer mixture. tu-clausthal.de The reactivity ratios for the copolymerization of 2-ethoxyethyl acrylate (B77674) (EOEA) and styrene (S) have been estimated, providing a quantitative measure of how these monomers incorporate into the polymer chain. tu-clausthal.de

Table 1: Reactivity Ratios for the Copolymerization of 2-Ethoxyethyl Acrylate (EOEA) and Styrene (S)

| Monomer 1 | Monomer 2 | r1 | r2 |

|---|---|---|---|

| EOEA | S | 0.54 | 0.56 |

Data from a study on stable free-radical polymerization. tu-clausthal.de

The values of r1 and r2 being less than one indicate that both monomers have a tendency to react with the other monomer rather than with themselves, leading to a more alternating copolymer structure. This controlled incorporation allows for precise tuning of the polymer network properties.

Role in Adhesion Mechanisms and Interfacial Science

The flexibility imparted by the ethoxyethyl side chain also contributes to the adhesive performance. This flexibility allows the polymer chains to conform more readily to the microscopic irregularities of a substrate, increasing the effective contact area and, consequently, the van der Waals forces of attraction. This is a key principle in the design of pressure-sensitive adhesives (PSAs), where a balance of adhesion and cohesion is required. bohrium.com

In copolymers used for coatings and adhesives, the inclusion of this compound can provide flexibility and improve adhesion. google.com For example, in a terpolymer of butyl acrylate, vinylidene chloride, and this compound, the latter two components contribute to the polymer's flexibility and adhesive characteristics. google.com

Modulating Viscoelastic Properties of Polymeric Systems

The viscoelastic properties of a polymer, which describe its combined viscous and elastic characteristics, are significantly influenced by the incorporation of this compound. The most direct impact is on the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of this compound has a low Tg of -50 °C.

Table 2: Glass Transition Temperatures (Tg) of Styrene/2-Ethoxyethyl Acrylate Copolymers

| Mol% EOEA in Copolymer | Glass Transition Temperature (Tg) in °C |

|---|---|

| 0 (Polystyrene) | 98 |

| Increasing content of EOEA | Decreases towards -1 |

Data from a study on stable free-radical polymerization of styrene and this compound. tu-clausthal.de

The flexible ethoxyethyl side chain enhances the mobility of the polymer chains, allowing them to move more freely past one another. This increased chain mobility is responsible for the observed reduction in Tg and the corresponding increase in the material's softness and flexibility. This modulation of viscoelastic properties is critical in applications such as coatings, sealants, and elastomers where specific mechanical properties are required. scbt.com

Influence on Polymer Swelling Behavior and Solvent Interactions

The swelling behavior of a polymer network in a solvent is governed by the balance of forces between the polymer and the solvent molecules, as well as the constraints imposed by the crosslinked network. The presence of this compound in a polymer can influence its swelling characteristics due to the chemical nature of its side chain. The ethoxy group can participate in hydrogen bonding with protic solvents, while the alkyl portion of the side chain contributes to hydrophobic interactions.

In the context of photoresist polymers, this compound has been used as a hydrophilic group to control the dissolution behavior of the polymer in developer solutions. kpi.uaresearchgate.net In a study comparing hydrophilic and hydrophobic monomers, copolymers containing 2-EEA were synthesized to evaluate their solubility in an aqueous alkaline developer. researchgate.net The incorporation of 2-EEA was found to increase the solubility of the polymer. researchgate.net

The swelling of hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, is also influenced by the monomers used in their synthesis. While specific studies focusing solely on the swelling of 2-EEA hydrogels are not widely available, the principles of hydrogel swelling suggest that the hydrophilic nature of the ethoxyethyl group would contribute to water uptake. The degree of swelling would be a function of the crosslink density of the network and the specific interactions between the polymer and the solvent. researchgate.netniscpr.res.intandfonline.comtandfonline.com

Development of Functional Polymeric Materials via this compound Monomers

The versatility of this compound as a monomer has been exploited in the development of various functional polymeric materials. Its ability to be copolymerized with a wide range of other monomers allows for the creation of materials with tailored properties for specific applications.

One notable example is the synthesis of sulfobetaine (B10348) zwitterionomers. In this research, this compound was copolymerized with a series of zwitterionic sulfobetaine monomers. researchgate.net The resulting copolymers have potential applications in adhesives and coatings, where the zwitterionic groups can introduce unique properties such as improved adhesion to certain substrates and responsiveness to ionic environments. The reactivity of 2-EEA in these copolymerizations was found to vary depending on the structure of the sulfobetaine monomer. researchgate.net

Another area where 2-EEA is utilized is in the formulation of photoresists for microlithography. Copolymers of (meth)acrylates, including this compound, are used to create polymers that can be patterned using light. In this application, 2-EEA can be used as a hydrophilic comonomer to control the solubility of the polymer in the developer solution, which is a critical aspect of the patterning process. kpi.uaresearchgate.net

Toxicological and Ecotoxicological Research on 2 Ethoxyethyl Acrylate

In Vitro Cytotoxicity and Genotoxicity Studies

For 2-ethoxyethyl methacrylate (B99206) , in vitro genotoxicity studies indicate it does not induce point mutations in bacteria. industrialchemicals.gov.au However, there is some question regarding its potential to cause chromosome damage (clastogenicity). industrialchemicals.gov.au

Bacterial Reverse Mutation Assay (Ames Test): In a study conducted according to OECD Test Guideline 471, 2-ethoxyethyl methacrylate gave negative results in Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and TA102, both with and without metabolic activation. industrialchemicals.gov.au

In Silico (Computer-Based) Models: While experimental data for clastogenicity is not available, an alert for potential chromosome damage by alpha,beta-unsaturated esters was identified using the DEREK Nexus QSAR (Quantitative Structure-Activity Relationship) model. industrialchemicals.gov.au

No specific information was available for the genotoxicity of 2-ethoxyethyl acrylate (B77674) itself in the reviewed literature, though a safety data sheet notes that information on germ cell mutagenicity is not available. frontiersin.org

Table 1: In Vitro Genotoxicity Data for 2-Ethoxyethyl Methacrylate

| Test System | Guideline | Result | Metabolic Activation | Reference |

| Bacterial Reverse Mutation (Ames Test) | OECD TG 471 | Negative | With and Without | industrialchemicals.gov.au |

| In Silico Chromosome Damage Alert | DEREK Nexus | Plausible Alert | N/A | industrialchemicals.gov.au |

Acute and Chronic Toxicity Assessments in Animal Models (Research Focus)

Data on the chronic toxicity of 2-ethoxyethyl acrylate are not available. Acute toxicity studies have been conducted on its analogue, 2-ethoxyethyl methacrylate, which indicate a low level of acute toxicity via oral and dermal routes. industrialchemicals.gov.au

Acute Oral Toxicity: In a Good Laboratory Practice (GLP) compliant study following OECD Guideline 401, Sprague Dawley rats treated with a single oral dose of 2-ethoxyethyl methacrylate showed a median lethal dose (LD50) of >2000 mg/kg body weight. Sublethal signs of toxicity included hunched posture, lethargy, and piloerection. industrialchemicals.gov.au Other non-GLP studies in mice and rats reported LD50 values of >8200 mg/kg and >5000 mg/kg, respectively. industrialchemicals.gov.au

Acute Dermal Toxicity: A GLP-compliant study in Sprague Dawley rats (OECD TG 402) determined the dermal LD50 of 2-ethoxyethyl methacrylate to be >2000 mg/kg. No clinical signs of toxicity were reported in this study. industrialchemicals.gov.au

No dedicated chronic toxicity studies for this compound or its methacrylate analogue were identified.

Table 2: Acute Toxicity Data for 2-Ethoxyethyl Methacrylate in Animal Models

| Species | Route | Guideline | LD50 (mg/kg bw) | Key Findings | Reference |

| Rat (Sprague Dawley) | Oral | OECD TG 401 | >2000 | Hunched posture, lethargy, piloerection | industrialchemicals.gov.au |

| Mouse (CFLP) | Oral | Similar to OECD TG 401 | >8200 | Lethargy, piloerection | industrialchemicals.gov.au |

| Rat (Albino) | Oral | Non-GLP | >5000 | Sensitivity to touch, hunched posture | industrialchemicals.gov.au |

| Rat (Sprague Dawley) | Dermal | OECD TG 402 | >2000 | No clinical signs of toxicity | industrialchemicals.gov.au |

Dermal and Respiratory Sensitization Mechanisms

This compound is considered a skin and respiratory irritant and may cause an allergic skin reaction. frontiersin.org The lower-molecular-weight esters of acrylic acids are generally irritants to the skin, eyes, and mucous membranes. scbt.com

While no specific mechanistic studies were found, a safety data sheet indicates that although no definitive human or animal data exists, This compound may cause an allergic skin reaction (sensitization) in susceptible individuals after repeated exposure. frontiersin.org It may also cause respiratory irritation. frontiersin.org

In contrast, a skin sensitization study on the analogue 2-ethoxyethyl methacrylate in guinea pigs (Draize method) reported no sensitization reactions after challenge with the substance. industrialchemicals.gov.au

Ecotoxicity in Aquatic and Terrestrial Environments

Specific ecotoxicity data for this compound in aquatic species (such as algae, Daphnia), fish, or terrestrial organisms were not found in the reviewed scientific literature. Similarly, no data were available for its methacrylate analogue.

Biodistribution and Metabolomic Studies

Specific biodistribution or metabolomic studies for this compound were not identified. However, it is expected that low molecular weight oxygenated acrylates are readily metabolized in mammalian systems. scbt.com

Regulatory evaluations are based on the expectation that This compound and its methacrylate analogue are rapidly metabolized via hydrolysis by esterase enzymes. industrialchemicals.gov.au This process is expected to break the ester bond, yielding two primary metabolites:

Methacrylic Acid industrialchemicals.gov.au

2-Ethoxyethanol (B86334) industrialchemicals.gov.au

The systemic toxicity of the parent compounds is presumed to be driven by these metabolites, particularly 2-ethoxyethanol. industrialchemicals.gov.au 2-Ethoxyethanol is a known reproductive and developmental toxicant in animal studies. dcceew.gov.aueuropa.eu Methacrylic acid is primarily metabolized via the B12-dependent pathway of propionate (B1217596) metabolism, ultimately entering the tricarboxylic acid (TCA) cycle. nih.gov

Environmental Fate and Degradation Pathways of 2 Ethoxyethyl Acrylate

Biodegradation Kinetics and Mechanisms in Various Environments

Direct and detailed research on the biodegradation kinetics of 2-ethoxyethyl acrylate (B77674) is not extensively documented in publicly available literature. However, based on the behavior of structurally similar acrylate esters, it is anticipated to be biodegradable. For instance, 2-ethylhexyl acrylate is classified as readily biodegradable, with studies showing significant degradation in standard screening tests. arkema.comnih.goveuropa.euashland.com One study reported over 90% degradation for 2-ethylhexyl acrylate in an OECD screening test. nih.gov Another study using a manometric respirometry test found 70-80% biodegradation of 2-ethylhexyl acrylate within 15 days.

The primary mechanism of biodegradation for acrylate esters involves enzymatic hydrolysis of the ester bond, catalyzed by esterases present in various microorganisms. This initial step would break down 2-ethoxyethyl acrylate into acrylic acid and 2-ethoxyethanol (B86334). Both of these breakdown products are generally considered to be readily biodegradable.

In wastewater treatment plants, a significant removal of analogous compounds has been observed, attributed to a combination of biodegradation, evaporation, and adsorption to sludge. europa.eu For example, in the case of 2-ethylhexyl acrylate, an estimated 93% is removed in wastewater treatment, with 56% attributed to biodegradation. europa.eu Given these factors, this compound is expected to be substantially removed during wastewater treatment, limiting its persistence in aquatic environments receiving treated effluent.

The rate of biodegradation is influenced by environmental conditions such as temperature, pH, and the presence of acclimated microbial populations. In environments with a history of acrylate exposure, degradation is likely to be more rapid due to the presence of adapted microorganisms.

Hydrolysis and Abiotic Degradation Processes

Hydrolysis is a key abiotic degradation process for this compound in aquatic environments. The ester linkage is susceptible to hydrolysis, breaking the molecule into acrylic acid and 2-ethoxyethanol. This reaction can be catalyzed by both acids and bases, but the rate is significantly faster under alkaline (basic) conditions.

While specific hydrolysis rate data for this compound is scarce, information on analogous compounds provides insight. For ethyl acrylate, a structurally similar but less complex ester, the base-catalyzed second-order hydrolysis rate constant is reported to be 0.078 L/mol-s. nih.gov This corresponds to half-lives of approximately 3 years at a neutral pH of 7, 103 days at pH 8, and just 10 days at pH 9. nih.gov Due to steric hindrance from the larger ethoxyethyl group, the hydrolysis of this compound might be slightly slower than that of ethyl acrylate under similar conditions. The HydroWin program estimates a half-life of 17 years at pH 7 for the more sterically hindered 2-ethylhexyl acrylate, suggesting that at neutral pH, hydrolysis is a very slow process. europa.eu However, in alkaline waters, hydrolysis becomes a more significant degradation pathway.

Estimated Hydrolysis Half-lives for Ethyl Acrylate at 25°C

| pH | Estimated Half-life |

|---|---|

| 7 | ~3 years nih.gov |

| 8 | ~103 days nih.gov |

Environmental Monitoring and Presence in Environmental Compartments

There is a lack of specific data on the environmental monitoring of this compound in various environmental compartments such as air, water, and soil. Its release into the environment is primarily associated with its production and use in industrial settings for creating polymers used in adhesives and coatings.

General methods for monitoring acrylate monomers in the air involve drawing a known volume of air through an adsorbent material, such as activated silica (B1680970) gel, followed by desorption with a solvent like acetone (B3395972) and analysis using gas chromatography. nih.gov This technique is sensitive enough to measure concentrations at the parts-per-million level and could be adapted for this compound. nih.gov

Given its expected rapid degradation in the atmosphere and susceptibility to biodegradation and hydrolysis in water, the environmental concentrations of this compound are anticipated to be low, especially in areas distant from industrial sources. arkema.com Any releases to water would likely be confined to industrial wastewater, where it would be subject to treatment processes. europa.eu Due to its moderate water solubility and potential for biodegradation, significant partitioning to sediment is not expected, although some adsorption may occur. ashland.com Similarly, in soil, it is expected to have moderate mobility, but biodegradation is likely to be a key process limiting its persistence. mst.dk

Regulatory Science and Risk Assessment Frameworks for 2 Ethoxyethyl Acrylate

Scientific Basis for Occupational Exposure Limits (Research Perspective)

The establishment of Occupational Exposure Limits (OELs) is a critical component of protecting worker health. For 2-ethoxyethyl acrylate (B77674), the scientific basis for potential OELs is largely derived from research on analogous compounds and the broader family of acrylates and methacrylates.

While specific OELs for 2-ethoxyethyl acrylate are not widely established, data from its analogue, 2-ethoxyethyl methacrylate (B99206), provide a basis for risk assessment. For example, Romanian regulations have set OELs for 2-ethoxyethyl methacrylate at 100 mg/m³ for an 8-hour exposure and 200 mg/m³ for short-term exposure. industrialchemicals.gov.au The scientific rationale for such limits is rooted in toxicological studies that identify the potential for adverse health effects, such as irritation to the skin, eyes, and respiratory system. chemicalbook.com

The acute toxicity of acrylates generally decreases with increasing molecular weight. merckmillipore.com However, inhalation of high concentrations of acrylic monomers can lead to significant irritation of the respiratory tract. merckmillipore.com Research on 2-ethylhexyl acrylate, another structural analogue, has shown that it can cause respiratory irritation. europa.eu These findings from analogue compounds are crucial in forming a scientific judgment on the potential respiratory hazards of this compound and in setting precautionary OELs.

Table 1: Physico-chemical Properties of this compound and its Analogue

| Property | This compound | 2-Ethoxyethyl Methacrylate |

| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃ chembk.com |

| Molecular Weight | 144.17 g/mol | 158.19 g/mol merckmillipore.com |

| Boiling Point | 174 °C nih.gov | 185 °C merckmillipore.com |

| Melting Point | -47 °C nih.gov | - |

| Density | 0.983 g/cm³ (at 20 °C) nih.gov | 0.96 g/cm³ (at 20 °C) merckmillipore.com |

| Vapor Pressure | 1.62 mmHg nih.gov | <1 hPa (at 20 °C) merckmillipore.com |

| Water Solubility | - | 17.05 g/L merckmillipore.com |

| Flash Point | 66 °C nih.gov | 69.5 °C merckmillipore.com |

Data compiled from multiple sources. Note that some data for this compound are estimated from analogues.

Methodologies for Environmental Risk Assessment

Environmental risk assessment (ERA) for chemicals like this compound involves evaluating their potential adverse effects on the environment. This process considers the substance's environmental fate (persistence, degradation, and partitioning) and its ecotoxicity.

Methodologies for ERA are well-established and often follow guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). For acrylates, key considerations include their potential for biodegradation and aquatic toxicity. For instance, 2-ethylhexyl acrylate is considered readily biodegradable but can be toxic to aquatic organisms. scbt.com The environmental risk is often mitigated by its rapid removal from aquatic environments through degradation and other processes. scbt.com

A crucial aspect of ERA is the determination of the Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The derivation of a PNEC often relies on ecotoxicity data from different trophic levels (e.g., algae, daphnia, and fish). Due to the lack of specific data for this compound, read-across from analogues is essential. For example, the ecotoxicity of methacrylates has been extensively reviewed, showing a range of toxicity to aquatic organisms, which generally increases with lipophilicity and molecular size. mpausa.org

Table 2: Ecotoxicity Data for Acrylate Analogues

| Analogue Compound | Organism | Endpoint | Value | Reference |

| 2-Ethylhexyl Acrylate | Rainbow Trout (Fish) | 96-hour LC50 | 1.81 mg/L | chempoint.com |

| 2-Ethylhexyl Acrylate | Daphnia magna (Invertebrate) | 48-hour EC50 | 1.3 mg/L | chempoint.com |

| 2-Ethylhexyl Methacrylate | Medaka (Fish) | 96-hour LC50 | 2,780 µg/L | env.go.jp |

| 2-Ethylhexyl Methacrylate | Daphnia magna (Invertebrate) | 48-hour EC50 | 4,560 µg/L | env.go.jp |

| 2-Ethylhexyl Methacrylate | Green Alga | 72-hour EC50 | 4,830 µg/L | env.go.jp |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population.

Development of Predictive Models for Hazard Assessment

In the absence of extensive experimental data, predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for hazard assessment. QSAR models establish a mathematical relationship between the chemical structure of a substance and its biological activity or a particular property.